molecular formula C17H25N3O4 B8153226 tert-Butyl 4-(4-ethylpiperazin-1-yl)-2-nitrobenzoate

tert-Butyl 4-(4-ethylpiperazin-1-yl)-2-nitrobenzoate

Cat. No.: B8153226
M. Wt: 335.4 g/mol
InChI Key: ZSGPRBKYWRLIDL-UHFFFAOYSA-N
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Description

tert-Butyl 4-(4-ethylpiperazin-1-yl)-2-nitrobenzoate is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry as building blocks for drug development . This compound, in particular, has a tert-butyl ester group, an ethyl-substituted piperazine ring, and a nitrobenzoate moiety, making it a versatile intermediate in organic synthesis.

Preparation Methods

The synthesis of tert-Butyl 4-(4-ethylpiperazin-1-yl)-2-nitrobenzoate typically involves the following steps:

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

tert-Butyl 4-(4-ethylpiperazin-1-yl)-2-nitrobenzoate can undergo various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, alkyl halides, acyl chlorides, and strong acids or bases. The major products formed from these reactions include amino derivatives, substituted piperazines, and carboxylic acids.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(4-ethylpiperazin-1-yl)-2-nitrobenzoate is primarily related to its interactions with biological targets such as enzymes and receptors. The piperazine ring can interact with various receptors in the central nervous system, modulating their activity and leading to therapeutic effects. The nitro group can also undergo bioreduction to form reactive intermediates that interact with cellular components .

Comparison with Similar Compounds

tert-Butyl 4-(4-ethylpiperazin-1-yl)-2-nitrobenzoate can be compared with other piperazine derivatives such as:

The uniqueness of this compound lies in its specific combination of functional groups, which allows for diverse chemical modifications and a wide range of biological activities.

Properties

IUPAC Name

tert-butyl 4-(4-ethylpiperazin-1-yl)-2-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O4/c1-5-18-8-10-19(11-9-18)13-6-7-14(15(12-13)20(22)23)16(21)24-17(2,3)4/h6-7,12H,5,8-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSGPRBKYWRLIDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=CC(=C(C=C2)C(=O)OC(C)(C)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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